molecular formula C13H19NO B8266071 (1S,2S)-2-(benzylamino)-1-methylcyclopentan-1-ol

(1S,2S)-2-(benzylamino)-1-methylcyclopentan-1-ol

Cat. No.: B8266071
M. Wt: 205.30 g/mol
InChI Key: ZVEQSCRTRZHYTD-STQMWFEESA-N
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Description

(1S,2S)-2-(benzylamino)-1-methylcyclopentan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a benzylamino group attached to a cyclopentanol ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(benzylamino)-1-methylcyclopentan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclopentanol ring.

    Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the (1S,2S) configuration.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a suitable catalyst to introduce the benzylamino group.

    Enzymatic Resolution: Employing enzymes to achieve the desired chiral purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(benzylamino)-1-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The benzylamino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted cyclopentanol derivatives.

Scientific Research Applications

(1S,2S)-2-(benzylamino)-1-methylcyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(benzylamino)-1-methylcyclopentan-1-ol involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways and biochemical reactions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(benzylamino)cyclohexanol: Similar structure but with a cyclohexanol ring.

    (1S,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(1S,2S)-2-(benzylamino)-1-methylcyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both a benzylamino group and a hydroxyl group on a cyclopentanol ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(1S,2S)-2-(benzylamino)-1-methylcyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(15)9-5-8-12(13)14-10-11-6-3-2-4-7-11/h2-4,6-7,12,14-15H,5,8-10H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEQSCRTRZHYTD-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@@H]1NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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